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Compound of Interest

4-lodo-1,1,1,2,2-
Compound Name:
pentafluoropentane

Cat. No.: B2943119

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The target compound, 4-lodo-1,1,1,2,2-pentafluoropentane, is not readily found in
chemical databases and does not appear to have an assigned CAS number. The following
information is based on the synthesis of a direct precursor and data from its closest structural
analog, 1,1,1,2,2-Pentafluoro-4-iodobutane.

Introduction

4-lodo-1,1,1,2,2-pentafluoropentane represents a potentially valuable, though not widely
documented, fluorinated building block for organic synthesis. Its structure, combining a reactive
C-I bond with a stable pentafluoroethyl group, suggests its utility in the introduction of
fluorinated moieties in drug discovery and materials science. This guide provides an in-depth
look at its synthesis, predicted properties, and potential applications.

Chemical Identity and Properties

Due to the lack of specific data for 4-lodo-1,1,1,2,2-pentafluoropentane, the properties of its
lower homolog, 1,1,1,2,2-Pentafluoro-4-iodobutane (CAS: 40723-80-6), are provided as an
estimation.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b2943119?utm_src=pdf-interest
https://www.benchchem.com/product/b2943119?utm_src=pdf-body
https://www.benchchem.com/product/b2943119?utm_src=pdf-body
https://www.benchchem.com/product/b2943119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Value (for 1,1,1,2,2-Pentafluoro-4-

Property iodobutane)

CAS Number 40723-80-6[1]

Molecular Formula C4HA4F5I[1]

Molecular Weight 273.97 g/mol [1]

Boiling Point 100-101 °CJ1]

Density 1.936 g/mL at 20 °C[1]

Refractive Index n20/D 1.391[1]

Flash Point 35 °CJ[1]

Solubility Soluble in Chloroform, Methanol[1]

Note: These properties are for the butane analog and should be considered as approximations
for the pentane target.

Synthesis

A direct synthesis for 4-lodo-1,1,1,2,2-pentafluoropentane is not explicitly documented.
However, a plausible two-step synthesis can be inferred from the preparation of its acetylated
precursor, 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, as described in US Patent
6,002,053 A[2].

Step 1: Synthesis of 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane

This step involves the free-radical addition of perfluoroethyl iodide to allyl acetate.
Experimental Protocol: Free-Radical Addition

» Reactants: Perfluoroethyl iodide, Allyl acetate, 2,2'-azo-bis-isobutyronitrile (AIBN) (initiator).
e Procedure (based on the patent description):

o A solution of allyl acetate and a radical initiator such as AIBN in a suitable solvent is
prepared.
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o Perfluoroethyl iodide is added to the solution.

o The reaction mixture is heated to initiate the radical addition.

o The reaction progress is monitored by techniques such as GC-MS or TLC.

o Upon completion, the solvent is removed under reduced pressure, and the crude product
is purified by distillation or chromatography to yield 5-acetoxy-4-iodo-1,1,1,2,2-
pentafluoropentane.[2]

Step 2: Proposed Deacetoxylation to Yield 4-lodo-1,1,1,2,2-pentafluoropentane

The final step would be the removal of the acetoxy group. While the patent describes a
subsequent dehalogenation, a targeted deacetoxylation would be required to obtain the desired
product. Standard hydrolysis conditions can be employed for this transformation.

Experimental Protocol: Hydrolysis of Acetate

o Reactants: 5-acetoxy-4-iodo-1,1,1,2,2-pentafluoropentane, a base (e.g., sodium hydroxide
or potassium carbonate), a solvent mixture (e.g., methanol/water or ethanol/water).

e Procedure:

[e]

The acetylated precursor is dissolved in a suitable alcoholic solvent.

o An aqueous solution of a base is added dropwise.

o The reaction mixture is stirred at room temperature or gently heated to drive the
hydrolysis.

o The reaction is monitored for the disappearance of the starting material.

o Upon completion, the reaction is neutralized with a suitable acid, and the product is
extracted with an organic solvent.

o The organic layer is dried and concentrated to yield the crude 4-lodo-1,1,1,2,2-
pentafluoropentane, which can be further purified by distillation.
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Visualization of the Synthetic Pathway

The following diagrams illustrate the described synthetic workflow.

Step 1: Synthesis of Precursor

AIBN (Initiator)

Allyl Acetate

5-acetoxy-4-iodo-1,1,1,2,2-
pentafluoropentane

Perfluoroethyl lodide

Click to download full resolution via product page

Caption: Synthesis of the acetylated precursor.

Step 2: Proposed Deacetoxylation

5-acetoxy-4-iodo-1,1,1,2,2- 4-lodo-1,1,1,2,2-

pentafluoropentane pentafluoropentane

Click to download full resolution via product page
Caption: Proposed final deacetoxylation step.

Potential Applications in Drug Development

While no specific applications for 4-lodo-1,1,1,2,2-pentafluoropentane have been
documented, its structural features suggest several potential uses in medicinal chemistry:
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e Introduction of Fluorinated Moieties: The pentafluoroethyl group can be incorporated into
lead compounds to enhance metabolic stability, binding affinity, and lipophilicity.

e Cross-Coupling Reactions: The iodo-functional group can serve as a handle for various
cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon or
carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

» Radical Reactions: The C-I bond can be homolytically cleaved to generate a perfluoroalkyl
radical for addition to unsaturated systems.

Conclusion

4-lodo-1,1,1,2,2-pentafluoropentane is a fluorinated building block with significant synthetic
potential that remains largely unexplored. The synthetic pathway outlined, based on
established patent literature, provides a viable route to its preparation. Further research into its
characterization and reactivity is warranted to fully unlock its utility for the scientific community,
particularly in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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